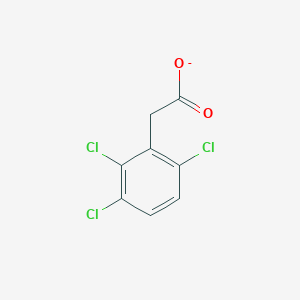
2,3,6-Trichlorobenzeneacetate
Descripción
2,3,6-Trichlorobenzeneacetate, also known as 2,3,6-trichlorophenylacetic acid (fenac), is a chlorinated aromatic acid derivative with the chemical formula C₈H₅Cl₃O₂. It is structurally characterized by a phenylacetic acid backbone substituted with three chlorine atoms at the 2-, 3-, and 6-positions of the benzene ring . The compound is primarily recognized for its herbicidal properties, particularly in aquatic weed control, where its sodium salt (Penac sodium) is employed . While the exact discovery timeline is unclear, its classification under halogenated aromatic acids and association with pesticides highlight its role in agriculture and environmental management .
Propiedades
Fórmula molecular |
C8H4Cl3O2- |
|---|---|
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
2-(2,3,6-trichlorophenyl)acetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)/p-1 |
Clave InChI |
QZXCCPZJCKEPSA-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The herbicidal activity and environmental behavior of 2,3,6-trichlorobenzeneacetate can be contextualized by comparing it with structurally analogous chlorinated aromatic acids, including 2,3,6-trichlorobenzoic acid (2,3,6-TBA), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and picloram.
Structural and Functional Differences
This compound (fenac) :
- Structure : Phenylacetic acid with Cl substituents at positions 2, 3, and 5.
- Use : Sodium salt (Penac sodium) used for aquatic weed control .
- Mode of Action : Likely acts as an auxin mimic, disrupting plant growth regulation.
2,3,6-Trichlorobenzoic Acid (2,3,6-TBA) :
- Structure : Benzoic acid with Cl substituents at positions 2, 3, and 6.
- Use : Herbicide targeting broadleaf weeds.
- Key Difference : The absence of an acetic acid side chain reduces its mobility in plants compared to fenac .
MCPA (2-Methyl-4-chlorophenoxyacetic Acid): Structure: Phenoxyacetic acid with a methyl group at position 2 and Cl at position 4. Use: Broad-spectrum herbicide for terrestrial weeds. Key Difference: Phenoxy group enhances systemic translocation, making it more effective in foliar applications than fenac .
Picloram (4-Amino-3,5,6-trichloropicolinic Acid): Structure: Picolinic acid derivative with Cl substituents and an amino group. Use: Persistent systemic herbicide for deep-rooted weeds. Key Difference: Pyridine ring and amino group confer higher soil persistence and resistance to degradation compared to fenac .
Data Table: Comparative Analysis of Chlorinated Aromatic Herbicides
Research Findings and Implications**
- Efficacy in Aquatic Systems : Fenac’s sodium salt (Penac sodium) is optimized for water solubility, enhancing its utility in aquatic environments compared to less polar analogs like 2,3,6-TBA .
- Structural Influence on Activity : The acetic acid side chain in fenac improves phloem mobility relative to benzoic acid derivatives, enabling broader distribution in target plants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


